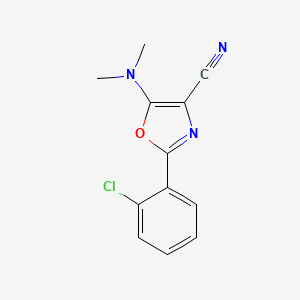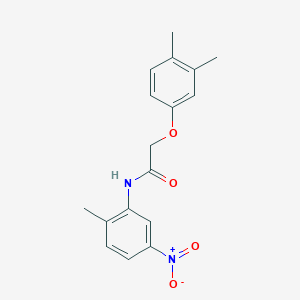![molecular formula C16H14FNOS B5750839 3-(4-fluorophenyl)-N-[3-(methylthio)phenyl]acrylamide](/img/structure/B5750839.png)
3-(4-fluorophenyl)-N-[3-(methylthio)phenyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)-N-[3-(methylthio)phenyl]acrylamide, also known as FMTPA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. FMTPA is a type of acrylamide that has a fluorophenyl and methylthio group attached to it.
Wirkmechanismus
The mechanism of action of 3-(4-fluorophenyl)-N-[3-(methylthio)phenyl]acrylamide is not fully understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. This compound has also been shown to have anti-inflammatory effects and can inhibit the production of certain cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(4-fluorophenyl)-N-[3-(methylthio)phenyl]acrylamide is its high purity, which makes it suitable for use in various lab experiments. This compound is also relatively easy to synthesize, making it a cost-effective option for research. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(4-fluorophenyl)-N-[3-(methylthio)phenyl]acrylamide. One direction is to further investigate its potential as an anticancer agent and to study its mechanism of action in more detail. Another direction is to explore its potential applications in organic electronics and fluorescence sensing. Additionally, further research could be done to improve the solubility of this compound, making it more versatile for use in lab experiments.
Synthesemethoden
The synthesis of 3-(4-fluorophenyl)-N-[3-(methylthio)phenyl]acrylamide involves the reaction of 4-fluorobenzaldehyde with 3-(methylthio)aniline in the presence of acetic acid. The resulting intermediate is then reacted with acryloyl chloride to yield this compound. The purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(4-fluorophenyl)-N-[3-(methylthio)phenyl]acrylamide has been studied for its potential applications in various fields, including organic electronics, fluorescence sensing, and medicinal chemistry. In organic electronics, this compound has been used as a building block for the synthesis of semiconducting polymers. In fluorescence sensing, this compound has been used as a fluorescent probe for the detection of metal ions. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(3-methylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNOS/c1-20-15-4-2-3-14(11-15)18-16(19)10-7-12-5-8-13(17)9-6-12/h2-11H,1H3,(H,18,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRNERMDDBMETQ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![cyclopropyl{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B5750777.png)
![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5750787.png)
![N-[4-(dimethylamino)benzyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5750792.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5750805.png)
![1-(2-methyl-1H-indol-3-yl)-2-[(4-methylphenyl)thio]ethanone](/img/structure/B5750810.png)

![2-bromo-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5750819.png)


![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5750847.png)
![methyl 6-bromo-5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5750853.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5750859.png)

![1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclobutylcarbonyl)piperazine](/img/structure/B5750878.png)
